molecular formula C13H18N2O3 B13039960 Benzyl ((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate

Benzyl ((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate

Katalognummer: B13039960
Molekulargewicht: 250.29 g/mol
InChI-Schlüssel: MZVNMVNTNFIYFK-NWDGAFQWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl ((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate is a chemical compound with a unique structure that includes a benzyl group, an aminotetrahydropyran ring, and a carbamate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate typically involves the reaction of benzyl chloroformate with (3R,4R)-3-aminotetrahydro-2H-pyran-4-ol under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl ((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted carbamates or benzyl derivatives .

Wissenschaftliche Forschungsanwendungen

Benzyl ((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Benzyl ((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzyl ((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate is unique due to its specific stereochemistry and the presence of both an aminotetrahydropyran ring and a carbamate group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C13H18N2O3

Molekulargewicht

250.29 g/mol

IUPAC-Name

benzyl N-[(3R,4R)-3-aminooxan-4-yl]carbamate

InChI

InChI=1S/C13H18N2O3/c14-11-9-17-7-6-12(11)15-13(16)18-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,14H2,(H,15,16)/t11-,12+/m0/s1

InChI-Schlüssel

MZVNMVNTNFIYFK-NWDGAFQWSA-N

Isomerische SMILES

C1COC[C@@H]([C@@H]1NC(=O)OCC2=CC=CC=C2)N

Kanonische SMILES

C1COCC(C1NC(=O)OCC2=CC=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.